N-Methyl-4-(methylsulfonyl)aniline

Vue d'ensemble

Description

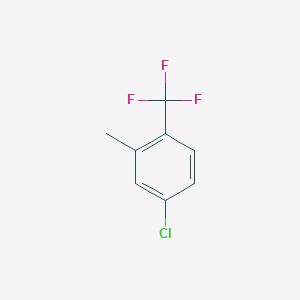

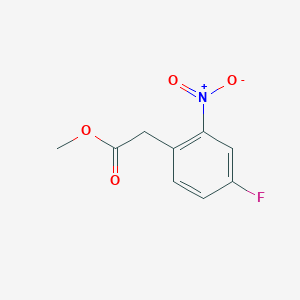

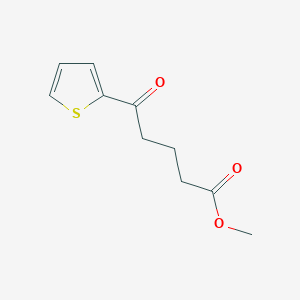

N-Methyl-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C8H11NO2S . It is a solid substance at room temperature .

Synthesis Analysis

The methylation of anilines, including N-Methyl-4-(methylsulfonyl)aniline, can be effectively achieved with methanol using cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis

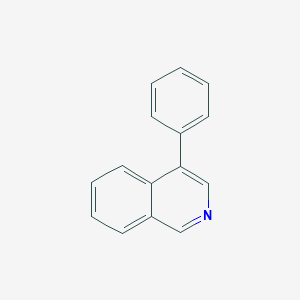

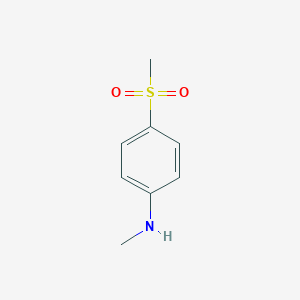

The molecular structure of N-Methyl-4-(methylsulfonyl)aniline is represented by the InChI code: 1S/C8H11NO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 .Physical And Chemical Properties Analysis

N-Methyl-4-(methylsulfonyl)aniline is a solid substance at room temperature . It has a molecular weight of 185.25 g/mol .Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Catalysis .

Summary of the Application

N-Methyl-4-(methylsulfonyl)aniline is used in the methylation of anilines, a crucial chemical transformation in organic synthesis . This process is particularly interesting as it influences the lipophilicity of compounds, making them more biologically accessible .

Methods of Application

The methylation process uses cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner with NaOH as a base . The procedure involves a hydrogen autotransfer reaction, which starts from easily accessible and often inexpensive alcohols .

Results or Outcomes

The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines . This method offers an attractive alternative to traditional methods that rely on toxic and waste-generating alkylating agents .

Anti-Inflammatory Agents

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry , specifically in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .

Summary of the Application

N-Methyl-4-(methylsulfonyl)aniline is used as a pharmacophore in the synthesis of new compounds expected to act as potential anti-inflammatory agents with selectivity against the COX-2 enzyme .

Methods of Application

A series of 4-(methylsulfonyl)aniline derivatives were synthesized and incorporated into naproxen, indomethacin, diclofenac, and mefenamic acid . The aim was to maintain their anti-inflammatory activity and potentially increase selectivity towards the COX-2 enzyme .

Results or Outcomes

The synthesized compounds showed significant reduction of paw edema in an egg-white induced edema model of inflammation . Some compounds expressed a comparable or even higher effect than diclofenac sodium .

Safety And Hazards

N-Methyl-4-(methylsulfonyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

N-methyl-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEYQVCVGXCQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566269 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-(methylsulfonyl)aniline | |

CAS RN |

119871-25-9 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)

![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)